1-Cyclopropyl-2-methylpropan-1-amine hydrochloride
Overview
Description
1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a hydrochloride salt form of 1-Cyclopropyl-2-methylpropan-1-amine, characterized by its crystalline powder form and significant reactivity in various chemical processes .
Preparation Methods
The synthesis of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride typically involves the reaction of cyclopropylmethylamine with methyl iodide under controlled conditions. The reaction proceeds through nucleophilic substitution, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions typically involve hydrogenation, converting the compound into its reduced amine form.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-2-methylpropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It serves as a precursor in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-2-methylpropan-1-amine hydrochloride can be compared with similar compounds such as:
2-Methylpropan-1-amine hydrochloride: Similar in structure but lacks the cyclopropyl group, leading to different reactivity and applications.
1-Cyclopropylpropylamine hydrochloride: Another related compound with slight structural variations, affecting its chemical behavior and uses.
Properties
IUPAC Name |
1-cyclopropyl-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-5(2)7(8)6-3-4-6;/h5-7H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEIQRWDGGTWSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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